N-(4-Aminobutyl)biotinamide
Overview
Description
N-(4-Aminobutyl)biotinamide is a synthetic compound with the molecular formula C14H26N4O2S. It is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical and molecular biology research due to its ability to bind to avidin and streptavidin with high affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminobutyl)biotinamide is typically synthesized by reacting biotin with 4-aminobutylamine. The reaction can be carried out under neutral or basic conditions. The choice of solvent and reaction time can significantly affect the purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)biotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotin sulfoxide, while reduction may yield biotin amine derivatives .
Scientific Research Applications
N-(4-Aminobutyl)biotinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biotinylation, a process where biotin is covalently attached to proteins and other macromolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of biotinylated compounds for various industrial applications.
Mechanism of Action
N-(4-Aminobutyl)biotinamide exerts its effects primarily through its ability to bind to avidin and streptavidin with high affinity. This binding is highly specific and can be used to target and isolate biotinylated molecules in various biochemical assays. The molecular targets and pathways involved include the biotin-avidin interaction, which is one of the strongest non-covalent interactions known in nature .
Comparison with Similar Compounds
Similar Compounds
Biotin: A water-soluble B-vitamin that serves as a coenzyme in various metabolic processes.
Biotinylated Compounds: Compounds that have been chemically modified to include a biotin moiety.
Uniqueness
N-(4-Aminobutyl)biotinamide is unique in its ability to combine the properties of biotin with an amine group, allowing for additional chemical modifications and applications. This makes it particularly useful in biochemical research where specific targeting and binding are required .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVNHVKSXNHES-GVXVVHGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129313 | |
Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151294-96-1 | |
Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151294-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.